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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Macozinone (also known as PBTZ-169) is a novel, first-in-class benzothiazinone anti-

tuberculosis drug candidate. It exhibits potent bactericidal activity against both drug-susceptible

and drug-resistant strains of Mycobacterium tuberculosis. This document provides a

comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD)

of Macozinone, summarizing key data from preclinical and clinical studies. It is intended to

serve as a resource for researchers and professionals involved in the development of new anti-

tuberculosis therapies.

Pharmacodynamics: The Mechanism of Action of
Macozinone
Macozinone's potent antimycobacterial effect stems from its highly specific mechanism of

action: the irreversible inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase

(DprE1).[1] DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial

cell wall, specifically in the synthesis of arabinan, a key component of arabinogalactan and

lipoarabinomannan.

The inhibition of DprE1 by Macozinone is a covalent process. The nitro group of Macozinone
is bioreductively activated within the mycobacterium, leading to the formation of a covalent
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bond with a cysteine residue (Cys387) in the active site of DprE1. This irreversible binding

effectively blocks the enzyme's function, leading to the disruption of cell wall synthesis and

subsequent bacterial cell death.

In Vitro Antimycobacterial Activity
Macozinone has demonstrated remarkable potency against M. tuberculosis in vitro. The

Resazurin Microtiter Assay (REMA) is a commonly used method to determine the Minimum

Inhibitory Concentration (MIC) of compounds against mycobacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Macozinone and its Metabolites against

M. tuberculosis

Compound M. tuberculosis H37Rv MIC (ng/mL)

Macozinone (PBTZ-169) 0.3

H₂-PBTZ-169 (metabolite) 0.6

Signaling Pathway of DprE1 Inhibition
The following diagram illustrates the mechanism of action of Macozinone, from its entry into

the mycobacterial cell to the covalent inhibition of the DprE1 enzyme.
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Mechanism of Macozinone's covalent inhibition of DprE1.
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Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
The pharmacokinetic profile of Macozinone has been investigated in healthy volunteers

through several Phase 1 clinical trials, including single ascending dose (SAD) and multiple

ascending dose (MAD) studies. These studies have explored different oral formulations due to

the compound's low aqueous solubility.

Absorption
Macozinone is absorbed after oral administration, with the rate and extent of absorption being

influenced by the formulation and the presence of food.

Formulations: Studies have evaluated various formulations, including native crystal powder

(NCP) suspended in water or syrup, and a spray-dried dispersion (SDD). The SDD

formulation has been shown to have a higher relative bioavailability compared to the NCP

formulation.[1]

Food Effect: The administration of Macozinone with food significantly increases its

bioavailability. In one study, when a 640 mg dose was administered under fed conditions, the

AUC0-∞ increased 3.45-fold and the Cmax increased 2.29-fold compared to fasting

conditions.

Time to Maximum Concentration (Tmax): After a single fasting dose, Macozinone is rapidly

absorbed, with a median Tmax ranging from 1.5 to 2.5 hours for doses between 40 mg and

640 mg.

Distribution, Metabolism, and Excretion
Metabolism: Macozinone is known to be metabolized into several active metabolites. The

most abundant of these are H₂-PBTZ and 3OH-PBTZ.[1]

Elimination: The disposition of Macozinone and its main active metabolites is best described

by a 2-compartment model with linear elimination.[1]

Human Pharmacokinetic Parameters
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The following table summarizes the key pharmacokinetic parameters of Macozinone observed

in healthy volunteers from various Phase 1 studies.

Table 2: Summary of Macozinone Pharmacokinetic Parameters in Healthy Volunteers

Dose (mg) Formulation
Administrat
ion

Tmax (h)
Cmax
(ng/mL)

AUC0-t
(ng·h/mL)

40-640 Capsule
Single,

Fasting
1.5 - 2.5

Dose-

proportional

Dose-

proportional

640 Capsule Single, Fed ~4.0
Increased

2.29x

Increased

3.50x

10-320 SDD
Single,

Fasting
- -

~2x higher

than NCP

160, 320 NCP
Single,

Fasting
- - -

Note: This table is a compilation of data from multiple sources. Direct comparative values were

not always available. "-" indicates data not available in a comparable format.

Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the

pharmacokinetics and pharmacodynamics of Macozinone.

Population Pharmacokinetic (PopPK) Modeling
A population pharmacokinetic model for Macozinone and its active metabolites was developed

using data from Phase 1a and 1b studies in healthy volunteers.[1]

Study Design: Data was collected from 54 healthy volunteers who received different

formulations of Macozinone (SDD, NCP, syrup) in single and multiple-dose regimens.[1] A

total of 1,761 plasma concentration samples were analyzed.[1]

Bioanalysis: Macozinone and its metabolites in plasma were quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Modeling Approach:

Software: The analysis was performed using NONMEM (version 7.4.3).[1]

Model Structure: The disposition of Macozinone and its metabolites was described by a 2-

compartment model with linear elimination. The absorption was modeled using a dual

parallel first-order absorption with a lag time.[1]

Covariate Analysis: The influence of covariates such as age, ethnicity, and body weight

was investigated. Allometric scaling with body weight was applied to clearance and

volume parameters.[1]

The following diagram illustrates the workflow for the population pharmacokinetic analysis.
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Workflow for Population Pharmacokinetic (PopPK) Modeling.
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Resazurin Microtiter Assay (REMA) for MIC
Determination
The in vitro potency of Macozinone is determined using the REMA method.

Materials:

96-well microtiter plates

M. tuberculosis culture

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

Resazurin sodium salt solution (0.01% w/v in sterile water)

Macozinone stock solution

Procedure:

Prepare serial two-fold dilutions of Macozinone in the microtiter plate wells containing

7H9 broth.

Inoculate each well with a standardized suspension of M. tuberculosis. Include a growth

control (no drug) and a sterile control (no bacteria).

Incubate the plates at 37°C for 7 days.

Add resazurin solution to each well and re-incubate overnight.

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

The MIC is defined as the lowest drug concentration that prevents this color change.

Clinical Development Overview
Macozinone has undergone several early-phase clinical trials to evaluate its safety, tolerability,

and pharmacokinetics.
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Phase 1a (NCT03423030): A single ascending dose study in healthy volunteers to assess

the safety and PK of different formulations.

Phase 1b (NCT03776500): A multiple ascending dose study in healthy volunteers to evaluate

the safety and PK of Macozinone after repeated administration.

Phase 2a (NCT03334734): An early bactericidal activity (EBA) study in patients with drug-

susceptible tuberculosis to assess the preliminary efficacy of Macozinone. This study

demonstrated statistically significant EBA after 14 days of monotherapy at a dose of 640 mg.

The general workflow for these clinical trials is depicted below.
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Simplified Clinical Development Workflow for Macozinone.

Conclusion
Macozinone is a promising anti-tuberculosis drug candidate with a novel mechanism of action

and potent bactericidal activity. Its pharmacokinetic profile is characterized by formulation- and

food-dependent absorption and the formation of active metabolites. Early clinical trials have

demonstrated a favorable safety and tolerability profile, along with evidence of early

bactericidal activity in tuberculosis patients. Further clinical development is warranted to

establish the optimal dosing regimen and its efficacy in combination with other anti-tuberculosis

agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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